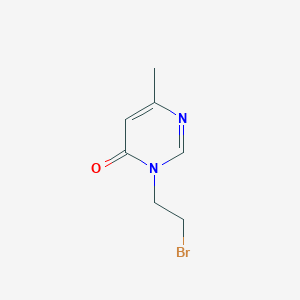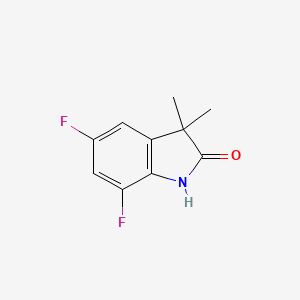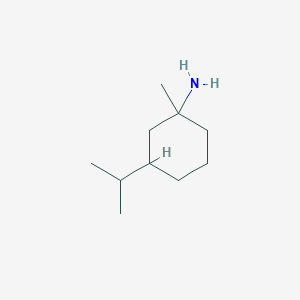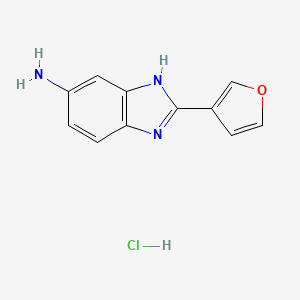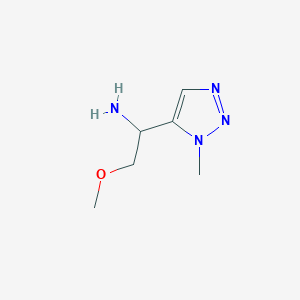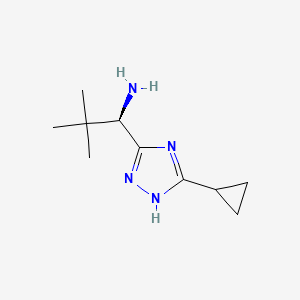
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction involving an appropriate aldehyde or ketone and an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could involve the triazole ring or the cyclopropyl group.
Substitution: Substitution reactions could occur at various positions on the triazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides or hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug discovery.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. This could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties could make it valuable for various industrial applications.
作用機序
The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it could inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. If it acts as an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
(1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has a phenyl group instead of a cyclopropyl group.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has a methyl group instead of a cyclopropyl group.
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine lies in its cyclopropyl group, which can impart unique chemical and biological properties. The cyclopropyl group is known for its ring strain, which can make the compound more reactive and potentially more potent in its biological activities.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)7(11)9-12-8(13-14-9)6-4-5-6/h6-7H,4-5,11H2,1-3H3,(H,12,13,14)/t7-/m0/s1 |
InChIキー |
RZXYBLYPSTWRPX-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=NNC(=N1)C2CC2)N |
正規SMILES |
CC(C)(C)C(C1=NNC(=N1)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



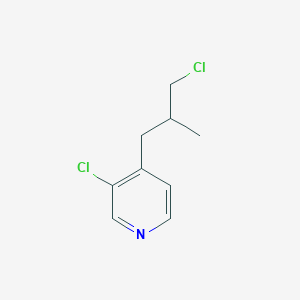
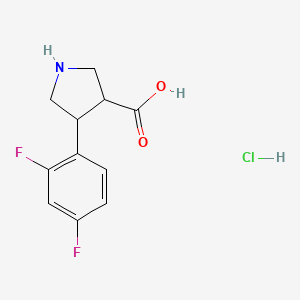

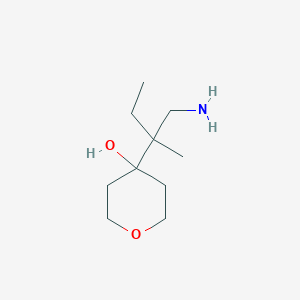
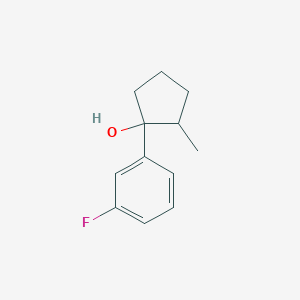
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)


